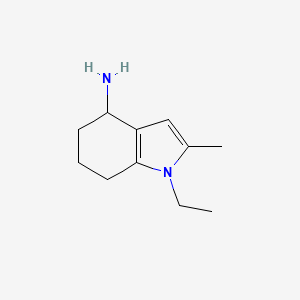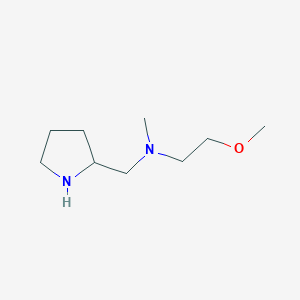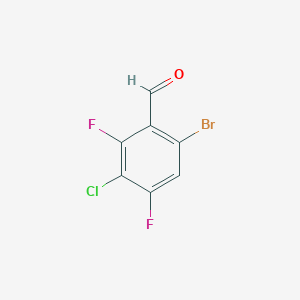
2-(2-Amino-3-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the second position and a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-methylphenyl)acetic acid typically involves the following steps:
Nitration: The starting material, 3-methylphenylacetic acid, undergoes nitration to introduce a nitro group at the ortho position relative to the methyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Purification: The resulting this compound is purified through recrystallization or other suitable methods to obtain the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: 2-(2-Amino-3-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro-2-(3-methylphenyl)acetic acid.
Reduction: 2-(2-Amino-3-methylphenyl)ethanol.
Substitution: N-acyl-2-(2-amino-3-methylphenyl)acetic acid derivatives.
科学的研究の応用
2-(2-Amino-3-methylphenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules, including dyes and agrochemicals.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 2-(2-Amino-3-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Phenylacetic acid: Lacks the amino and methyl substitutions, making it less versatile in certain synthetic applications.
2-Aminophenylacetic acid: Similar structure but lacks the methyl group, which can influence its reactivity and biological activity.
3-Methylphenylacetic acid: Lacks the amino group, limiting its potential for forming derivatives through nucleophilic substitution.
Uniqueness: 2-(2-Amino-3-methylphenyl)acetic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in both synthetic and medicinal chemistry.
特性
IUPAC Name |
2-(2-amino-3-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSZSDTBHYYMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)

![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)
![tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1373737.png)
![N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide](/img/structure/B1373738.png)





![N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B1373750.png)
